Clobazam EP Impurity D

Description

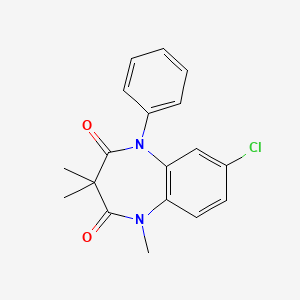

Structure

3D Structure

Properties

CAS No. |

2092997-47-0 |

|---|---|

Molecular Formula |

C18H17ClN2O2 |

Molecular Weight |

328.8 g/mol |

IUPAC Name |

7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C18H17ClN2O2/c1-18(2)16(22)20(3)14-10-9-12(19)11-15(14)21(17(18)23)13-7-5-4-6-8-13/h4-11H,1-3H3 |

InChI Key |

GMGYQQLPVOXNPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Clobazam Ep Impurity D: Chemical Context and Formation Pathways

Structural Classification and Nomenclature of Clobazam EP Impurity D

Clobazam EP Impurity D is a process-related impurity that is identified during the synthesis or storage of Clobazam. Chemically, it is a derivative of the 1,5-benzodiazepine core structure, which is also characteristic of the parent drug, Clobazam. vulcanchem.com

The systematic IUPAC name for this impurity is 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione . vulcanchem.com It is also commonly referred to as 3,3-Dimethyl Clobazam. bmj.com The key structural features include a seven-membered diazepine (B8756704) ring fused to a chlorinated benzene (B151609) ring, with methyl groups at positions 1 and 3, and a phenyl group at position 5. vulcanchem.com The presence of two methyl groups at the C3 position distinguishes it from the active pharmaceutical ingredient, Clobazam, which has two hydrogen atoms at this position.

Below is a table summarizing the key identification details for Clobazam EP Impurity D.

| Identifier | Value |

| IUPAC Name | 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione vulcanchem.com |

| Synonym | 3,3-Dimethyl Clobazam bmj.com |

| CAS Number | 2092997-47-0 vulcanchem.com |

| Molecular Formula | C18H17ClN2O2 vulcanchem.com |

| Molecular Weight | 328.8 g/mol vulcanchem.com |

Elucidation of Synthetic Route-Related Formation Mechanisms

The formation of Clobazam EP Impurity D is intrinsically linked to the synthetic process of Clobazam itself. It can arise as a by-product due to side reactions involving intermediates or the final drug molecule under specific chemical conditions.

By-product Formation in Clobazam Synthesis

The synthesis of Clobazam typically involves several steps, starting from precursors like 2-nitro-5-chlorodiphenylamine. One of the final steps in many synthesis routes is the methylation of the intermediate 8-chloro-1-phenyl-1,5-dihydro-benzo[b] Current time information in Santa Cruz, CA, US.google.comdiazepine-2,4-dione (desmethylclobazam) to introduce a methyl group at the N-1 position. google.com However, side reactions can occur during this or subsequent steps, leading to the formation of impurities. Specifically, the use of strong bases can promote unwanted reactions. For instance, a patent for Clobazam preparation notes that the use of highly basic reagents like sodamide can lead to the formation of an impurity, designated as "impurity IV," through the reaction of methyl iodide with the methylene (B1212753) group (C3) of the benzodiazepine (B76468) ring. google.com This highlights that the core structure is susceptible to reactions at the C3 position during the main synthesis.

Intermediate Reactions and Side Pathways Leading to Impurity D

Clobazam EP Impurity D is primarily formed through the direct methylation of Clobazam. The active methylene hydrogens at the C3 position of the Clobazam molecule are susceptible to alkylation. In the presence of a methylating agent and a base, Clobazam itself can act as an intermediate for the formation of Impurity D.

The mechanism involves the base abstracting a proton from the C3 methylene group, creating a carbanion. This nucleophilic carbanion then attacks the methylating agent, such as methyl iodide, resulting in the addition of a methyl group. This process can occur twice, leading to the formation of the dimethylated Impurity D.

Influence of Reagents and Catalysts on Impurity D Generation

The choice of reagents and reaction conditions plays a critical role in the generation of Clobazam EP Impurity D.

Bases: The strength of the base used is a key factor. Strong bases, such as sodium amide or sodium ethoxide, are more likely to deprotonate the C3 methylene group, thereby promoting the formation of Impurity D. google.com Milder inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are also used to intentionally synthesize Impurity D for use as a reference standard, indicating their capacity to facilitate this reaction. A Chinese patent suggests that using weaker bases like NaOH, lithium hydroxide, or potassium hydroxide can help avoid the generation of this impurity compared to stronger bases like sodamide. google.com

Methylating Agents: Methyl iodide (CH3I) is a common reagent used in the reaction that forms Impurity D from Clobazam. benthamdirect.com Other methylating agents like dimethyl sulfate (B86663) are also used in the synthesis of Clobazam and could potentially contribute to the formation of methylated impurities if conditions are not carefully controlled. google.com

The following table summarizes the reagents and conditions that influence the formation of Impurity D.

| Factor | Influence on Impurity D Formation |

| Base Strength | Stronger bases (e.g., Sodium Amide) increase the likelihood of formation. google.com |

| Base Type | NaOH or KOH in an alcoholic medium can facilitate the methylation at the C3 position. |

| Methylating Agent | Methyl iodide is a key reagent in the formation of Impurity D from Clobazam. |

| Reaction Control | Controlled alkaline conditions are necessary to achieve selective methylation and avoid over-alkylation. |

Investigation of Degradation Pathways Leading to Clobazam EP Impurity D

While Clobazam EP Impurity D is described as a potential degradation impurity, detailed studies on the specific pathways, particularly hydrolysis, reveal a different primary degradation product.

Hydrolytic Degradation Mechanisms

Forced degradation studies are essential for identifying potential degradation products of a drug substance. Such studies on Clobazam have been conducted under various stress conditions, including acidic and basic hydrolysis. nih.govindiandrugsonline.org

Research shows that Clobazam undergoes significant degradation under both acidic (2 M HCl) and basic (0.1 M NaOH) conditions. nih.gov However, the major degradation product identified from basic hydrolysis is N-[4-chloro-2-(phenylamino)phenyl]-N-methylacetamide , which is designated as Clobazam EP Impurity E. nih.govresearchgate.net The structure of this degradation product indicates that the benzodiazepine ring is opened via hydrolysis.

While some commercial sources refer to Impurity D as a degradation product, the available scientific literature from forced degradation studies does not support its formation through hydrolytic pathways. vulcanchem.comnih.gov Instead, these studies consistently point to the formation of Impurity E. Therefore, under hydrolytic stress, the primary degradation pathway for Clobazam involves the cleavage of the diazepine ring, rather than the methylation of the C3 position that forms Impurity D.

Oxidative Degradation Mechanisms

Forced degradation studies are integral to understanding the stability of a drug substance. In the case of Clobazam, exposure to oxidative conditions has been shown to cause significant degradation. Studies involving 3% hydrogen peroxide (H₂O₂) revealed that Clobazam is susceptible to oxidation, particularly at elevated temperatures. nih.govresearchgate.net One study noted that while significant degradation of Clobazam was observed in the presence of H₂O₂, specific degradation products were not clearly identified in the chromatogram, aside from the peak for the oxidizing agent itself. nih.gov

Impurities can also arise from oxidation due to exposure to air during storage. veeprho.com While Clobazam is known to degrade under oxidative stress, the available scientific literature from forced degradation studies does not explicitly identify Clobazam EP Impurity D as a product of these specific oxidative pathways. nih.govresearchgate.netelsevier.es The primary formation route for Impurity D is recognized as synthesis-related. benthamdirect.com

Table 1: Summary of Clobazam Degradation under Oxidative Stress

| Condition | Form | Temperature | Duration | Degradation | Source |

|---|---|---|---|---|---|

| 3% H₂O₂ | Bulk Drug | 60°C | 1 hour | Significant Degradation | researchgate.net |

| 3% H₂O₂ | Tablet Powder | 60°C | Not Specified | Significant Degradation | nih.gov |

Photolytic Degradation Pathways

The photostability of Clobazam has been evaluated under various light conditions, as recommended by ICH guidelines. nih.govdntb.gov.ua Research indicates a marked difference in stability between the solid and solution states. As a solid bulk powder, Clobazam is relatively stable when exposed to both visible and UV light. nih.govresearchgate.net

In contrast, aqueous solutions of Clobazam are significantly more labile and undergo notable degradation upon exposure to light. nih.govresearchgate.net One study reported that an aqueous solution of Clobazam from bulk powder showed approximately 35% degradation after five days of exposure to UV light. nih.gov The formulated Clobazam tablet powder also demonstrated greater susceptibility to light than the bulk drug, with about 13% degradation under UV light over five days. nih.govresearchgate.net Despite this demonstrated photolytic degradation of the parent drug, Clobazam EP Impurity D has not been identified as a resulting degradant in the published studies. nih.govresearchgate.netresearchgate.net

Table 2: Summary of Clobazam Photolytic Degradation

| Condition | Form | Duration | Degradation | Source |

|---|---|---|---|---|

| UV Light | Bulk Powder | 5 days | Relatively Stable | nih.gov |

| UV Light | Aqueous Solution | 5 days | ~35% | nih.gov |

| UV Light | Tablet Powder | 5 days | ~13% | nih.govresearchgate.net |

| UV Light | Aqueous Solution (from Tablet) | 5 days | ~75% | nih.gov |

Thermal Decomposition Routes

Thermal stress testing reveals the stability of a drug under high temperatures. Clobazam in its solid, bulk powder form has been found to be relatively stable when subjected to heat. nih.govlgcstandards.com However, when formulated as a tablet powder or dissolved in an aqueous solution, its lability increases significantly. Studies have shown that both the tablet powder and aqueous solutions of Clobazam experience substantial degradation—approximately 49% and 45%, respectively—after five days of exposure to a temperature of 80°C. nih.govresearchgate.net Heating Clobazam to the point of decomposition may also result in the emission of toxic fumes. lgcstandards.comedqm.eu The scientific literature on thermal degradation does not, however, specify Clobazam EP Impurity D as a product of these decomposition routes. nih.govresearchgate.net

Table 3: Summary of Clobazam Thermal Degradation at 80°C

| Form | Duration | Degradation | Source |

|---|---|---|---|

| Bulk Powder | 5 days | Relatively Stable | nih.gov |

| Tablet Powder | 5 days | ~49% | nih.govresearchgate.net |

Contributions from Excipient Interactions and Manufacturing Processes

The formation of Clobazam EP Impurity D is primarily attributed to the manufacturing process of Clobazam rather than degradation from excipient interactions. benthamdirect.com This impurity is a process-related substance that arises from the over-methylation of the Clobazam molecule or its precursors. benthamdirect.com Specifically, the active methylene hydrogens on the diazepine ring of Clobazam can react with methylating agents, such as methyl iodide, which are used in the synthesis. benthamdirect.com This reaction leads to the addition of two methyl groups at the C3 position, forming the 3,3-dimethyl derivative known as Impurity D. synzeal.combenthamdirect.com The use of milder bases during the methylation step has been proposed as a way to minimize the formation of this impurity. google.com

Analytical Reference Standard Synthesis for Clobazam EP Impurity D

The availability of a pure analytical reference standard is a prerequisite for the accurate quantification of any impurity in a drug product. benthamdirect.comaxios-research.com For Clobazam EP Impurity D, a specific synthetic route has been established and is used to produce this standard for quality control purposes in the pharmaceutical industry. benthamdirect.comsynzeal.com

The synthesis is typically achieved by treating the parent drug, Clobazam, with a methylating agent. benthamdirect.com A common and documented method involves the reaction of Clobazam with methyl iodide (CH₃I) in an alkaline medium. benthamdirect.com The reaction is carried out in an alcoholic solvent, like methanol (B129727) or ethanol, with an inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mixture is typically stirred at room temperature for an extended period, for instance, 18 hours, to ensure the completion of the methylation reaction. Following the reaction, the product, Clobazam EP Impurity D, can be isolated through crystallization and purified to a high degree (over 98%) to serve as a qualified reference standard. benthamdirect.com

Table 4: Compound Names

| Name | Chemical Name / Synonym |

|---|---|

| Clobazam | 7-chloro-1-methyl-5-phenyl-1H-benzo[b] benthamdirect.comvulcanchem.comdiazepine-2,4(3H,5H)-dione |

| Clobazam EP Impurity D | 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione; 3,3-Dimethyl Clobazam |

| Clobazam EP Impurity E | N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamide |

| Methyl Iodide | Iodomethane |

| Sodium Hydroxide | NaOH |

| Potassium Hydroxide | KOH |

| Hydrogen Peroxide | H₂O₂ |

| Crospovidone | |

| Lycoat | |

| Ludiflash | |

| Lactose Monohydrate |

Advanced Analytical Methodologies for Characterization and Quantification of Clobazam Ep Impurity D

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of pharmaceutical impurities, providing the necessary resolution to separate them from the API and other related substances. For Clobazam EP Impurity D, a range of high-resolution techniques are applicable, each offering distinct advantages.

Development of Ultra-Performance Liquid Chromatography (UPLC) Methods

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. While specific UPLC methods for Clobazam EP Impurity D are not extensively detailed in publicly available literature, the development of such a method would follow established principles for stability-indicating assays. psu.edu

The development would begin with the selection of an appropriate stationary phase, such as an ACQUITY UPLC BEH Phenyl or C18 column, which are known to provide good retention and selectivity for aromatic compounds like benzodiazepines. psu.edu The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). psu.edu A gradient elution mode is generally preferred to ensure the separation of all potential impurities with varying polarities within a short run time, a key advantage of UPLC technology. psu.edu Method validation would be performed according to ICH Q2(R1) guidelines, establishing specificity, linearity, accuracy, precision, and robustness. The enhanced sensitivity of UPLC is particularly beneficial for detecting and quantifying impurities at very low levels, often required by regulatory standards.

Optimization of High-Performance Liquid Chromatography (HPLC) Conditions for Impurity D Separation

High-Performance Liquid Chromatography (HPLC) is a widely used and well-established technique for the quantification of impurities in Clobazam. vulcanchem.com The development of a stability-indicating HPLC method is crucial to separate Impurity D from the Clobazam API and its other degradation products. nih.govresearchgate.net

Optimization of HPLC conditions involves a systematic approach to selecting the column, mobile phase, and detection parameters. Reverse-phase chromatography is the most common mode employed. vulcanchem.com A C18 column is frequently selected for its ability to resolve benzodiazepines and their related substances. vulcanchem.com The mobile phase composition is a critical parameter to optimize; it often comprises a buffered aqueous phase and an organic solvent like acetonitrile. vulcanchem.comnih.gov The pH of the buffer can be adjusted to fine-tune the retention and peak shape of ionizable compounds. Gradient elution is commonly used to resolve complex mixtures of impurities. vulcanchem.com Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are performed to ensure the method's specificity and ability to separate the main peak from all potential degradation products. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatographic Mode | Reverse-Phase HPLC | vulcanchem.com |

| Stationary Phase | C18 (e.g., 250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient elution with Acetonitrile and Phosphate (B84403) Buffer (pH 3.0-5.0) or KH2PO4 (pH 8.5) | vulcanchem.comnih.gov |

| Detection | UV at 230 nm or 254 nm | vulcanchem.comnih.gov |

| Flow Rate | Variable, typically ~1.0 mL/min (adjusted for optimization) | |

| Temperature | Ambient or controlled (e.g., 40°C) | psu.edu |

Application of Gas Chromatography (GC) for Trace Level Analysis (if applicable)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for the analysis of volatile and thermally stable compounds. While less common than LC for non-volatile pharmaceutical impurities, GC-MS has been utilized for the identification and quantification of various benzodiazepines and their metabolites in biological matrices. researchgate.netkoreamed.org

The application of GC for Clobazam EP Impurity D would likely require derivatization to increase its volatility and thermal stability, for instance, through silylation of any polar functional groups. researchgate.net The high sensitivity of detectors used in GC, such as the electron-capture detector (ECD) or a mass spectrometer operating in selected ion monitoring (SIM) mode, makes it suitable for trace-level analysis. koreamed.org However, the need for derivatization and the potential for thermal degradation of the analyte can complicate method development and validation, making HPLC the more prevalent choice for routine quality control of this impurity. pom.go.id

Exploration of Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both LC and GC for the analysis of pharmaceutical compounds, including benzodiazepines. psu.edu This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with an organic modifier like methanol. psu.edu SFC offers several advantages, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and unique selectivity. psu.edunih.gov

For challenging separations involving structurally similar impurities, SFC can provide a different selectivity compared to reverse-phase LC. nih.gov The separation can be fine-tuned by optimizing parameters such as pressure, temperature, and the composition of the modifier. psu.edunih.gov Studies have shown that for benzodiazepine (B76468) mixtures, high temperatures can lead to improved separations and efficiencies. nih.gov SFC is particularly powerful for chiral separations and can be used to resolve enantiomers of chiral impurities, which is a significant challenge for conventional LC methods. nih.govfagg.be The application of SFC could therefore be highly beneficial in resolving Clobazam EP Impurity D from other closely related stereoisomers or impurities that are difficult to separate by HPLC.

Structural Elucidation via Spectroscopic and Spectrometric Techniques

Beyond separation and quantification, the unambiguous identification and structural confirmation of an impurity are paramount. This is achieved through a combination of powerful spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, which allows for the determination of the elemental composition of the molecule. researchgate.netsci-hub.se

When coupled with a liquid chromatograph (LC-HRMS), the impurity peak of interest can be isolated and analyzed. For Clobazam EP Impurity D, techniques like electrospray ionization (ESI) are used to generate ions. vulcanchem.com The accurate mass of the protonated molecular ion [M+H]⁺ is measured and compared against the theoretical mass calculated from its proposed chemical formula. vulcanchem.comresearchgate.net The low mass error (typically <5 ppm) provides strong evidence for the assigned elemental composition, C18H17ClN2O2. pharmaffiliates.com Further structural information can be obtained through tandem mass spectrometry (MS/MS or MSn) experiments, where the parent ion is fragmented and the accurate masses of the resulting product ions are analyzed to piece together the molecule's structure. vulcanchem.comsci-hub.se

| Attribute | Information | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₇ClN₂O₂ | vulcanchem.compharmaffiliates.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | vulcanchem.com |

| Observed Ion | [M+H]⁺ | vulcanchem.com |

| Theoretical Mass [M+H]⁺ | 329.10003 | Calculated |

| Observed Mass [M+H]⁺ | ~329.1 | vulcanchem.com |

| Conclusion | Accurate mass measurement confirms the elemental composition, distinguishing Impurity D from other potential isobaric impurities. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities. benthamdirect.com For Clobazam EP Impurity D, ¹H and ¹³C NMR, along with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provide definitive evidence of its structure, confirming the presence and position of the additional methyl groups compared to the parent Clobazam molecule.

Table 1: Illustrative ¹H NMR Spectral Data for Clobazam EP Impurity D

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.10 | s | 6H | C3-Methyl protons |

| ~3.4 | s | 3H | N1-Methyl proton |

| ~6.9-7.5 | m | 9H | Aromatic protons |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR and DEPT experiments further corroborate the structure by identifying the number of quaternary, methine, methylene (B1212753), and methyl carbons, aligning with the proposed structure of 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. veeprho.com The FTIR spectrum of Clobazam EP Impurity D will exhibit characteristic absorption bands that are consistent with its benzodiazepine structure. Key absorptions would include those for the carbonyl (C=O) groups of the diazepine (B8756704) ring, the aromatic C=C stretching vibrations, and the C-N stretching vibrations. pom.go.id The presence of these characteristic bands provides supporting evidence for the identity of the impurity.

Table 2: Typical FTIR Absorption Bands for Clobazam EP Impurity D

| Wavenumber (cm⁻¹) | Functional Group |

| ~1670-1695 | C=O (Amide) |

| ~1490 | C=C (Aromatic) |

| ~1330-1375 | C-N (Amine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. Clobazam and its impurities, containing aromatic rings and carbonyl groups, exhibit characteristic UV absorption maxima. pom.go.id While UV-Vis spectroscopy is not sufficient for definitive identification on its own, it is a crucial component of chromatographic detection methods, such as High-Performance Liquid Chromatography (HPLC). The UV spectrum of Clobazam EP Impurity D would be expected to be similar to that of Clobazam, with a maximum absorption wavelength typically around 230 nm. grafiati.compom.go.id This property is exploited for its quantification in HPLC analysis.

Hyphenated Analytical Platforms for Comprehensive Impurity Profiling

To handle the complexity of pharmaceutical impurity profiling, standalone analytical techniques are often coupled, or "hyphenated," to provide enhanced separation and identification capabilities. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing capabilities of MS. researchgate.net This is particularly valuable for the analysis of pharmaceutical impurities. researchgate.net For Clobazam EP Impurity D, a reverse-phase HPLC method, often using a C18 column, can effectively separate it from Clobazam and other related impurities. vulcanchem.com

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for benzodiazepines. ijpsr.com In the mass spectrum, Clobazam EP Impurity D would show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (328.8 g/mol ). vulcanchem.comaxios-research.com

Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurity, further confirming its identity. researchgate.netamericanpharmaceuticalreview.com

Table 3: LC-MS Parameters for Clobazam EP Impurity D Analysis

| Parameter | Typical Value/Condition |

| LC Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 3.0-5.0) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ | m/z ~329.1 |

| Key Fragmentation Ions | Dependent on MS/MS conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique used in pharmaceutical analysis. annexpublishers.com While less common for routine impurity profiling of benzodiazepines compared to LC-MS due to the potential for thermal degradation of some compounds, it can be a valuable tool. unodc.orgresearchgate.net For the analysis of Clobazam and its impurities, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. nih.gov The mass spectrometer provides definitive identification based on the fragmentation pattern, which can be compared to spectral libraries. unodc.organnexpublishers.com

On-line Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Techniques

On-line Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle of hyphenated techniques for structural elucidation. wisdomlib.org It directly couples the separation power of LC with the definitive structure-elucidating capability of NMR. wisdomlib.org This allows for the acquisition of NMR spectra of individual components of a mixture as they elute from the LC column. nih.gov

LC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes. spectroscopyonline.com In the context of impurity identification, a peak of interest, such as that corresponding to Clobazam EP Impurity D, can be diverted into the NMR flow cell. In stopped-flow mode, the chromatographic flow is paused, allowing for extended acquisition times to obtain high-quality 1D and 2D NMR spectra of the isolated impurity, even at low concentrations. spectroscopyonline.com This technique is particularly powerful for the unambiguous identification of unknown or novel impurities without the need for time-consuming offline isolation. wisdomlib.orgmestrelab.com The integration of LC-MS with LC-NMR (LC-MS-NMR) platforms provides a comprehensive toolkit for the rapid and confident characterization of pharmaceutical impurities. nih.gov

Multi-Dimensional Chromatography Approaches

The inherent complexity of pharmaceutical matrices and the structural similarity between an active pharmaceutical ingredient (API) and its impurities often lead to significant analytical challenges, such as co-elution in conventional one-dimensional chromatography. americanpharmaceuticalreview.com Clobazam EP Impurity D, being a related substance to Clobazam, presents such a challenge, necessitating advanced separation techniques for accurate quantification and characterization. Multi-dimensional chromatography (MDC) offers a powerful solution by dramatically increasing separation power and peak capacity. americanpharmaceuticalreview.comchromatographyonline.com This is achieved by subjecting fractions of the eluent from a primary chromatographic separation (first dimension) to a second, different chromatographic system (second dimension). chromatographyonline.com

Two-dimensional liquid chromatography (2D-LC) and comprehensive two-dimensional gas chromatography (GCxGC) are the principal MDC techniques applied in pharmaceutical impurity profiling. americanpharmaceuticalreview.comchromatographyonline.com

Two-Dimensional Liquid Chromatography (2D-LC)

In the context of Clobazam and its impurities, 2D-LC is a particularly effective strategy. americanpharmaceuticalreview.com The primary challenge in analyzing pharmaceutical impurities is often the co-elution of a trace-level impurity with the high-concentration API. waters.com A 2D-LC system can address this by employing two columns with different selectivities (orthogonality). americanpharmaceuticalreview.com

A common approach is "heart-cutting" 2D-LC, where only the segment of the first-dimension (1D) chromatogram containing the peak of interest (e.g., the main Clobazam peak co-eluting with Impurity D) is transferred to the second-dimension (2D) column for further separation. americanpharmaceuticalreview.comwaters.com This targeted approach allows for the comprehensive separation of the impurity from the API. For instance, a typical reversed-phase C18 column might be used in the first dimension, while the second dimension could utilize a column with a different stationary phase chemistry, such as a phenyl-hexyl or a chiral column, if stereoisomeric impurities are of concern. chromatographyonline.com The choice of mobile phase can also be altered between dimensions to maximize orthogonality; for example, changing the pH or the organic modifier can significantly impact selectivity. chromatographyonline.com

The trapping mode of 2D-LC is especially beneficial for quantifying low-level impurities. researchgate.net In this setup, multiple heart-cuts from the first dimension can be concentrated onto a trapping column before being eluted onto the second-dimension column, effectively enriching the impurity and improving detection sensitivity. researchgate.net

Table 1: Representative 2D-LC Configuration for Impurity Analysis

| Parameter | First Dimension (1D) | Second Dimension (2D) |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18, 4.6 x 150 mm, 3.5 µm) | Orthogonal Phase (e.g., Phenyl-Hexyl, 3.0 x 50 mm, 2.7 µm) |

| Mobile Phase | Phosphate Buffer/Acetonitrile Gradient | Formic Acid in Water/Methanol Gradient |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV Detector (for heart-cut timing) | Mass Spectrometry (MS) or UV Diode Array Detector (DAD) |

| Technique | Heart-cutting with intermediate trapping for analyte focusing |

This table presents a typical, illustrative setup. Actual conditions would be optimized for the specific separation of Clobazam and Clobazam EP Impurity D.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For volatile and semi-volatile impurities that are amenable to gas chromatography, GCxGC provides unparalleled resolving power. chromatographyonline.comnumberanalytics.com This technique connects two different GC columns via a modulator. chromatographyonline.com The modulator traps small, sequential portions of the effluent from the first column and re-injects them as sharp pulses onto the second, faster-separating column. chromatographyonline.com The result is a highly detailed two-dimensional chromatogram that can separate hundreds or even thousands of compounds in a single analysis. chromatographyonline.com

In the analysis of drug substances like Clobazam, GCxGC can be instrumental in creating a detailed impurity profile, separating process-related impurities and degradants. numberanalytics.comchromatographyonline.com The first-dimension column is typically a standard non-polar column, while the second-dimension column has a different polarity (e.g., mid-polar or polar) to provide an orthogonal separation mechanism. chromatographyonline.com Coupling GCxGC with a Time-of-Flight Mass Spectrometer (TOF-MS) is particularly powerful, as the high data acquisition speed of the TOF-MS is necessary to handle the very narrow peaks produced by the second-dimension column. chromatographyonline.comgcms.cz This combination allows for both the quantification and structural elucidation of trace-level impurities. gcms.cz

Table 2: Illustrative GCxGC-TOF-MS Parameters for Pharmaceutical Impurity Profiling

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column | Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Mid-polar (e.g., 1.5 m x 0.15 mm ID, 0.15 µm film) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Initial 50°C, ramp to 300°C at 5°C/min | |

| Modulation Period | 4-6 seconds | |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

This table provides a general example of a GCxGC setup. Method parameters would require specific development for the analysis of Clobazam-related impurities.

The adoption of multi-dimensional chromatography, while requiring more complex instrumentation and method development, is justified by its superior ability to ensure the specificity of analytical methods and accurately quantify impurities that are difficult or impossible to resolve with conventional one-dimensional techniques. americanpharmaceuticalreview.comchromatographyonline.com This is crucial for meeting the stringent regulatory requirements for impurity control in pharmaceutical products. americanpharmaceuticalreview.com

Method Development and Validation Strategies for Clobazam Ep Impurity D

Systematic Method Development Utilizing Quality by Design (QbD) Principles

The application of QbD principles in analytical method development ensures a comprehensive understanding of the method's capabilities and limitations, leading to a more robust and reliable analytical procedure.

A foundational step in the QbD approach is to identify potential sources of variability that could impact the analytical method's performance. For the analysis of Clobazam EP Impurity D, a risk assessment was conducted to identify critical method parameters. These parameters include mobile phase composition, pH, column temperature, and flow rate. The potential risks associated with these parameters are their impact on critical quality attributes (CQAs) of the analytical method, such as peak resolution, tailing factor, and retention time of Clobazam EP Impurity D and the parent compound, clobazam.

The determination of a design space involves a systematic evaluation of the identified critical method parameters and their interactions. This is often achieved through a Design of Experiments (DoE) approach. By systematically varying the critical parameters, a multidimensional space is defined within which the method is known to perform robustly.

Table 1: Illustrative Design of Experiments (DoE) for Method Development

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Mobile Phase Acetonitrile (B52724) % (v/v) | 40 | 50 | 60 |

| pH of Aqueous Phase | 3.0 | 4.5 | 6.0 |

| Column Temperature (°C) | 25 | 30 | 35 |

Based on the risk assessment and DoE, the chromatographic and detection parameters were optimized to achieve the desired separation and sensitivity for Clobazam EP Impurity D. A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed.

The final optimized chromatographic conditions were established as follows:

Column: A C18 column (e.g., Nova-Pak C18) is commonly used for the separation of clobazam and its impurities nih.gov.

Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile is often employed. For instance, a mobile phase consisting of 50 mM KH2PO4 (pH adjusted to a suitable value) and acetonitrile in a 50:50 (v/v) ratio has been shown to be effective nih.gov.

Flow Rate: A flow rate of 1.0 mL/min is a common starting point and often provides good separation.

Detection Wavelength: UV detection at 230 nm is suitable for monitoring clobazam and its related substances nih.govresearchgate.net.

These optimized parameters ensure a good resolution between Clobazam, Clobazam EP Impurity D, and other potential degradation products.

Analytical Method Validation for Clobazam EP Impurity D Quantification

The developed analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate specificity, forced degradation studies are performed on clobazam to generate potential degradation products. Clobazam has been shown to degrade under acidic, basic, and oxidative conditions nih.govnih.gov. The chromatograms of the stressed samples are then compared with that of an un-stressed sample to ensure that the peak corresponding to Clobazam EP Impurity D is free from any co-eluting peaks. The method should be able to separate Impurity D from clobazam and other degradation products with a resolution of greater than 2.0 researchgate.net.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ for Clobazam EP Impurity D were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Table 2: Representative LOD and LOQ Data

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.02 µg/mL |

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The linearity of the method for Clobazam EP Impurity D was evaluated by analyzing a series of solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. For clobazam and its related substances, a linear response is typically observed over a range, for instance, from the LOQ up to 150% of the specification limit for the impurity ajrconline.orgmdpi.com.

Table 3: Example of Linearity Study Results

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 0.1 | 1250 |

| 0.5 | 6300 |

| 1.0 | 12650 |

| 2.5 | 31500 |

| 5.0 | 63200 |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 12640x + 50 |

The established dynamic range for the quantification of Clobazam EP Impurity D was found to be suitable for its intended purpose of quality control testing.

Precision and Accuracy Assessment for Impurity D Measurement

Precision and accuracy are fundamental validation characteristics that ensure the reliability of an analytical method for quantifying Clobazam EP Impurity D. Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly, while accuracy reflects the closeness of the test results to the true value.

Precision The precision of the analytical method is evaluated at three levels: repeatability, intermediate precision, and reproducibility. For quantifying Impurity D, repeatability and intermediate precision are typically assessed.

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions. It is determined by performing a minimum of nine measurements covering the specified range for Impurity D (e.g., 3 concentrations with 3 replicates each) or by analyzing a minimum of six replicates at 100% of the test concentration. The results are reported as the Relative Standard Deviation (%RSD).

Intermediate Precision (Inter-day Precision): This expresses the variations within the same laboratory, such as on different days, with different analysts, or using different equipment. The evaluation involves comparing the results of the method on different days. A low %RSD between the different sets of data indicates a high degree of intermediate precision.

Table 1: Representative Precision Data for Clobazam EP Impurity D Quantification

| Precision Level | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Repeatability | LOQ* | ≤ 2.5% | N/A |

| Specification Limit | ≤ 2.0% | N/A | |

| 120% of Specification Limit | ≤ 2.0% | N/A | |

| Intermediate Precision | Specification Limit | N/A | ≤ 3.0% |

*LOQ: Limit of Quantitation

Accuracy Accuracy is determined by assessing the recovery of a known amount of Impurity D standard spiked into a sample matrix. The analysis is performed on a minimum of nine determinations over at least three concentration levels, such as the reporting level, the specification limit, and 120% of the specification limit. The acceptance criterion is typically expressed as the percent recovery of the analyte.

Table 2: Representative Accuracy (Recovery) Data for Clobazam EP Impurity D

| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |

| Reporting Level | 1.0 | 0.99 | 99.0% | 99.3% |

| 1.0 | 1.01 | 101.0% | ||

| 1.0 | 0.98 | 98.0% | ||

| Specification Limit | 5.0 | 5.05 | 101.0% | 100.3% |

| 5.0 | 4.98 | 99.6% | ||

| 5.0 | 5.01 | 100.2% | ||

| 120% of Specification Limit | 6.0 | 5.95 | 99.2% | 99.7% |

| 6.0 | 6.02 | 100.3% | ||

| 6.0 | 5.98 | 99.7% |

Robustness Testing and Method Transferability Considerations

Robustness Testing Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgeuropa.eu This evaluation is typically considered during the development phase. europa.eu For an HPLC method designed to quantify Clobazam EP Impurity D, several parameters are systematically varied to assess the impact on the results, particularly on critical factors like peak resolution and quantitative output.

Commonly tested HPLC parameters include:

pH of the mobile phase buffer (e.g., ± 0.2 units)

Percentage of organic solvent in the mobile phase (e.g., ± 2%)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

Wavelength of detection (e.g., ± 2 nm)

Different column lots or manufacturers

The method is considered robust if the system suitability parameters (such as resolution, tailing factor, and theoretical plates) and the quantitative results for Impurity D remain within acceptable limits despite these variations. pharmoutsourcing.com

Table 3: Example of a Robustness Study Design for Impurity D Analysis

| Parameter | Original Value | Variation 1 | Variation 2 | Acceptance Criteria |

| Mobile Phase pH | 6.5 | 6.3 | 6.7 | System suitability passes; %RSD of results < 5% |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | System suitability passes; %RSD of results < 5% |

| Column Temperature (°C) | 30 | 25 | 35 | System suitability passes; %RSD of results < 5% |

Method Transferability Method transfer is the documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory. guideline-sop.com For the Clobazam EP Impurity D method, a successful transfer ensures that the receiving laboratory can perform the analysis with the same level of reliability.

Key considerations for method transfer include:

A Detailed Transfer Protocol: This document outlines the scope, materials, analytical procedure, experimental design, and pre-defined acceptance criteria. medfilesgroup.com

Training: The transferring laboratory must provide adequate training and knowledge transfer to the analysts at the receiving site.

Comparative Testing: This is the most common approach, where a predetermined number of identical samples are analyzed by both laboratories. sciencepharma.com The results are then statistically compared. Acceptance criteria are often based on the intermediate precision or reproducibility data generated during method validation. medfilesgroup.com

Covalidation or Revalidation: In some cases, the receiving laboratory may participate in the initial method validation (covalidation) or perform a partial revalidation of key parameters like accuracy and precision. medfilesgroup.com

A successful transfer is concluded when the results from the receiving laboratory meet the established acceptance criteria, demonstrating its proficiency in executing the analytical method for Clobazam EP Impurity D. medfilesgroup.com

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation, or stress testing, is a critical component in the development of a stability-indicating analytical method. nih.govlubrizolcdmo.com The purpose is to generate potential degradation products under more severe conditions than those used in accelerated stability studies. This helps to establish the degradation pathways of the drug substance and demonstrates the specificity of the analytical method, ensuring it can separate and accurately quantify Clobazam EP Impurity D in the presence of its parent compound (Clobazam) and any potential degradants. lubrizolcdmo.comindiandrugsonline.org

Clobazam is subjected to a variety of stress conditions as recommended by ICH guidelines:

Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 2 M HCl) at room and elevated temperatures. nih.govnih.gov

Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at room and elevated temperatures. Studies show Clobazam degrades significantly under basic conditions. nih.govnih.gov

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room and elevated temperatures. nih.govcore.ac.uk

Thermal Degradation: Exposing the solid drug substance and solutions to high temperatures (e.g., 80°C) to assess heat stability. nih.govcore.ac.uk

Photolytic Degradation: Exposing the drug substance in solid and solution states to UV and visible light to determine photosensitivity. nih.gov Aqueous solutions of Clobazam have been shown to be more susceptible to photolytic degradation than the solid powder. nih.govcore.ac.uk

The analytical method must be able to resolve the peak for Clobazam EP Impurity D from any peaks generated during these stress studies. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally pure and free from co-eluting degradants. core.ac.uk

Table 4: Summary of Forced Degradation Conditions for Clobazam

| Stress Condition | Reagent/Parameter | Condition | Typical Outcome for Clobazam |

| Acid Hydrolysis | 2 M HCl | 60°C | Significant degradation observed nih.gov |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Significant degradation observed nih.gov |

| Oxidation | 3% H₂O₂ | 60°C | Significant degradation observed nih.gov |

| Thermal (Dry Heat) | 80°C | 5 days | Bulk powder is relatively stable; solution shows degradation nih.govcore.ac.uk |

| Photolytic (UV Light) | UV Light Source | 5 days | Bulk powder is relatively stable; solution shows significant degradation nih.gov |

Degradation Profile Studies of Clobazam and Its Relevance to Impurity D

Experimental Design for Controlled Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve subjecting the drug to a variety of stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress. nih.gov

While comprehensive forced degradation studies have been conducted on Clobazam, much of the published research has focused on the formation of other impurities, such as Impurity E, under basic conditions. nih.govresearchgate.net However, the formation of Clobazam EP Impurity D is understood to be mechanistically linked to the presence of active methylene (B1212753) hydrogens in the Clobazam molecule. researchgate.neteurekaselect.com

A typical experimental design for a controlled degradation study of Clobazam to investigate the formation of Impurity D would involve the following:

Stress Conditions:

Hydrolytic: Treatment of Clobazam solutions with acidic (e.g., HCl), basic (e.g., NaOH), and neutral (water) media at various temperatures.

Oxidative: Exposure of Clobazam solutions to an oxidizing agent, such as hydrogen peroxide.

Photolytic: Exposure of Clobazam in both solid and solution forms to UV and visible light.

Thermal: Heating of solid Clobazam at elevated temperatures.

Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, is crucial to separate and quantify the parent drug and all degradation products, including Impurity D. nih.govresearchgate.net

One study has described the synthesis of Clobazam EP Impurity D by treating Clobazam with methyl iodide in the presence of an inorganic base. researchgate.net This synthetic route provides a direct method for obtaining a reference standard of the impurity, which is essential for its identification and quantification in degradation studies.

Kinetic Studies of Clobazam Degradation Pathways Forming Impurity D

A kinetic study focused on Impurity D would aim to determine the order of the reaction, the rate constant, and the half-life of Clobazam with respect to the formation of this specific impurity under defined conditions (e.g., pH, temperature, light intensity). Such a study would involve analyzing samples at various time points during the degradation process and plotting the concentration of Impurity D formed against time.

Based on the known synthetic pathway, the formation of Impurity D involves the methylation of the Clobazam molecule at the active methylene position. researchgate.net Therefore, kinetic studies would likely investigate factors that influence methylation reactions.

Influence of Environmental Factors on Impurity D Formation in Clobazam

The formation of impurities in a drug product is significantly influenced by environmental factors such as temperature, humidity, and light. While specific data on the influence of these factors on the formation of Clobazam EP Impurity D is limited, general degradation patterns of Clobazam provide some insights.

Studies have shown that Clobazam is relatively stable in its solid form when exposed to heat and light. nih.gov However, in aqueous solutions, it shows significant degradation under photolytic and thermal stress. nih.gov

The following table summarizes the general stability of Clobazam under various conditions, which can be extrapolated to infer potential conditions that might favor the formation of impurities, including Impurity D.

| Stress Condition | Form | Observation | Potential for Impurity D Formation |

| Acidic Hydrolysis | Solution | Significant degradation observed. nih.gov | While not explicitly reported for Impurity D, acidic conditions can catalyze various reactions. |

| Basic Hydrolysis | Solution | Significant degradation, primarily leading to Impurity E. nih.govresearchgate.net | The described synthesis of Impurity D involves a basic catalyst, suggesting basic conditions could potentially play a role, although Impurity E is the major product. researchgate.net |

| Oxidative Stress | Solution | Significant degradation observed. nih.gov | The specific role of oxidation in the formation of Impurity D is not well-documented. |

| Photolytic Stress | Solid | Relatively stable. nih.gov | Low potential. |

| Solution | Significant degradation. nih.gov | The energy from light could potentially initiate reactions leading to various impurities. | |

| Thermal Stress | Solid | Relatively stable. nih.gov | Low potential. |

| Solution | Significant degradation. nih.gov | Elevated temperatures can accelerate degradation pathways. |

It is important to note that the formation of Clobazam EP Impurity D is a specific chemical transformation (dimethylation) and may require specific conditions or the presence of certain reagents (like a methylating agent) that might not be prevalent in typical storage or use scenarios. Its formation is more directly linked to the synthetic process or specific degradation pathways involving methylation. researchgate.net

Establishment of Degradation Products Profile for Clobazam

A comprehensive degradation profile of a drug substance involves the identification, and quantification of all significant degradation products. For Clobazam, several impurities have been identified and are listed in pharmacopoeias. researchgate.net

The primary degradation product often cited in forced degradation studies is Clobazam EP Impurity E, which is formed under basic hydrolytic conditions. nih.govresearchgate.net Other known impurities include process-related impurities and other degradation products.

The following table lists some of the known impurities of Clobazam:

| Impurity Name | Chemical Name |

| Clobazam EP Impurity A | 7-Chloro-5-phenyl-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione |

| Clobazam EP Impurity B | 7-Chloro-1-methyl-5-(4-hydroxyphenyl)-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione |

| Clobazam EP Impurity C | 7-Chloro-1,3-dimethyl-5-phenyl-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione |

| Clobazam EP Impurity D | 7-Chloro-1,3,3-trimethyl-5-phenyl-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione |

| Clobazam EP Impurity E | N-(4-Chloro-2-(phenylamino)phenyl)-N-methylacetamide |

Impurity Control and Mitigation Strategies for Clobazam Ep Impurity D

Process Optimization to Minimize Impurity D Formation during Manufacturing

The formation of Clobazam EP Impurity D is intrinsically linked to the manufacturing process of Clobazam itself. researchgate.netdocumentsdelivered.com Therefore, meticulous optimization of the synthesis process is the primary strategy to minimize its formation.

Control of Reaction Conditions and Raw Material Purity

The final step in one of the common synthesis routes of Clobazam involves the N-methylation of the precursor 8-chloro-1-phenyl-1H-benzo[b] chemicea.comdocumentsdelivered.comdiazepine-2,4(3H,5H)-dione. researchgate.net Clobazam EP Impurity D is formed when this methylation process extends to the carbon atom at the 3-position of the benzodiazepine (B76468) ring. researchgate.net The control of key reaction parameters is therefore paramount.

Key reaction parameters that influence the formation of Clobazam EP Impurity D include:

Stoichiometry of the Methylating Agent: The molar ratio of the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) to the Clobazam precursor must be precisely controlled. An excess of the methylating agent can significantly increase the likelihood of over-methylation and, consequently, the formation of Impurity D.

Reaction Temperature: Higher reaction temperatures can provide the activation energy for the undesired C-methylation, leading to higher levels of Impurity D. The reaction should be conducted at the lowest effective temperature to favor the desired N-methylation while minimizing side reactions.

Reaction Time: Prolonged reaction times can also contribute to the formation of Impurity D. The reaction should be monitored closely and quenched as soon as the desired level of conversion to Clobazam is achieved.

Purity of Raw Materials: The purity of the starting materials and reagents is crucial. The presence of certain impurities in the raw materials could potentially catalyze the formation of Impurity D or lead to other side reactions.

Illustrative Data Table: Impact of Reaction Conditions on Impurity D Formation

This table is for illustrative purposes to demonstrate the principles of process optimization.

| Experiment ID | Molar Ratio (Methylating Agent : Precursor) | Temperature (°C) | Reaction Time (hours) | Clobazam EP Impurity D Level (%) |

| 1 | 1.05 : 1 | 25 | 4 | 0.08 |

| 2 | 1.20 : 1 | 25 | 4 | 0.25 |

| 3 | 1.05 : 1 | 40 | 4 | 0.15 |

| 4 | 1.05 : 1 | 25 | 8 | 0.12 |

Strategies for Intermediate Purification and Isolation

Ensuring the purity of intermediates before they are used in the final methylation step can also help in controlling the formation of Impurity D. Any impurities in the penultimate intermediate could potentially interfere with the methylation reaction and lead to the formation of undesired byproducts. Purification of the intermediate can be achieved through techniques such as recrystallization or chromatography. The isolation of a highly pure intermediate ensures that the subsequent methylation reaction is cleaner and more specific.

Development and Implementation of In-process Control Measures for Impurity D

To ensure that the manufacturing process remains in a state of control and consistently produces Clobazam with minimal levels of Impurity D, robust in-process control (IPC) measures are essential. These controls often leverage Process Analytical Technology (PAT) to enable real-time or near-real-time monitoring of critical process parameters and quality attributes. researchgate.net

For the control of Clobazam EP Impurity D, a key IPC is the monitoring of the reaction progress and the formation of the impurity itself. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. researchgate.netcore.ac.uknih.gov An in-process HPLC method can be developed and validated to separate and quantify Clobazam, its precursor, and Impurity D.

Key Aspects of an In-process HPLC Method for Impurity D Monitoring:

Specificity: The method must be able to resolve Impurity D from Clobazam and other potential process impurities.

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of the method for Impurity D should be sufficiently low to allow for its control at the required levels.

Rapidity: For effective in-process monitoring, the analysis time should be as short as possible to allow for timely interventions in the manufacturing process if deviations are observed.

By periodically sampling the reaction mixture and analyzing it using a validated HPLC method, manufacturers can track the formation of Impurity D and ensure it remains below a predefined action limit. If the level of Impurity D is observed to be approaching this limit, adjustments can be made to the process parameters in real-time to mitigate its further formation.

Strategies for Post-Synthesis Purification and Removal of Impurity D

Even with a highly optimized and controlled manufacturing process, trace amounts of Clobazam EP Impurity D may still be present in the crude Clobazam product. Therefore, a final purification step is typically required to reduce the level of this and other impurities to within the acceptable limits.

Crystallization is a powerful and commonly employed technique for the purification of active pharmaceutical ingredients. The principle behind purification by crystallization is the difference in solubility between the desired compound and its impurities in a given solvent system.

Development of a Crystallization Process for Impurity D Removal:

Solvent Selection: The choice of solvent is critical. An ideal solvent system would be one in which Clobazam has moderate solubility at elevated temperatures and low solubility at lower temperatures, while Impurity D is either highly soluble or sparingly soluble, allowing for its separation into the mother liquor or its removal by filtration, respectively.

Cooling Profile: The rate of cooling can significantly impact the purity of the resulting crystals. A slow and controlled cooling profile generally favors the formation of pure crystals by allowing the Clobazam molecules to selectively incorporate into the crystal lattice while the impurity molecules remain in the solution.

Agitation: Proper agitation is necessary to ensure homogeneity and to prevent the entrapment of impurities within the growing crystals.

By carefully developing and validating a crystallization process, it is possible to effectively purge Clobazam EP Impurity D from the final product.

Establishment of Acceptable Limits and Specifications for Clobazam EP Impurity D

The establishment of acceptable limits for impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines such as ICH Q3A. veeprho.com The specification for an impurity like Clobazam EP Impurity D is a numerical limit that it must not exceed in the final drug substance.

The process of establishing an acceptable limit for Impurity D involves a comprehensive risk assessment that considers both the safety of the impurity and the capability of the manufacturing process to control it.

Key Considerations for Setting the Acceptance Criteria for Impurity D:

ICH Thresholds: The ICH Q3A guideline provides reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug. These thresholds serve as a starting point for setting the specification.

Safety Qualification: If the level of Impurity D is expected to exceed the ICH qualification threshold, its safety must be established through toxicological studies or by demonstrating that it is a significant metabolite of the drug. nih.gov

Process Capability: The specification should be consistent with the level of Impurity D that can be reliably achieved by a well-controlled manufacturing process. This is typically determined by analyzing data from multiple batches manufactured under the intended commercial process.

Clinical Experience: Data from clinical trials where patients have been exposed to Clobazam containing certain levels of Impurity D can also be used to justify the proposed acceptance criteria. nih.gov

The final specification for Clobazam EP Impurity D is a result of a thorough evaluation of all these factors and represents a commitment to ensuring the quality and safety of the Clobazam drug substance.

Illustrative Data Table: Specification for Clobazam EP Impurity D

This table is for illustrative purposes and does not represent an official specification.

| Impurity Name | Acceptance Criterion | Analytical Procedure |

| Clobazam EP Impurity D | Not More Than 0.15% | Validated HPLC Method |

Regulatory Framework and Compliance for Clobazam Ep Impurity D

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for drug development and registration. The control of Clobazam EP Impurity D is primarily governed by the ICH Q3 series of guidelines on impurities and may also fall under the scope of ICH M7, depending on its mutagenic potential.

ICH Q3A(R2) provides guidance on the control of impurities in new drug substances, which are the active pharmaceutical ingredients (APIs). nih.gov This guideline is directly applicable to Clobazam EP Impurity D as it can arise during the synthesis of the Clobazam API. ich.orgeurekaselect.com The core principle of ICH Q3A(R2) is the establishment of thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. ich.orgkobia.kr

For Clobazam, with a maximum daily dose typically not exceeding 40 mg, the applicable thresholds fall under the "≤ 2g/day" category. fda.govhres.ca These thresholds dictate the level of scrutiny required for any impurity.

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the chemical structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity requires safety justification. ich.org

| Threshold Type | Threshold Limit | Requirement |

|---|---|---|

| Reporting | 0.05% | Impurities at or above this level must be reported in regulatory filings. |

| Identification | 0.10% or 1.0 mg/day intake (whichever is lower) | The chemical structure of impurities at or above this level must be elucidated. |

| Qualification | 0.15% or 1.0 mg/day intake (whichever is lower) | The biological safety of impurities at or above this level must be established through appropriate data. |

Since Clobazam EP Impurity D is a known, specified impurity, its structure is already identified. Manufacturers must control it within the limits defined by pharmacopoeias or qualify it if it exceeds the qualification threshold.

Complementing ICH Q3A, the Q3B(R2) guideline focuses on impurities in the finished new drug product. fda.gov It specifically addresses degradation products that may form during the manufacturing of the dosage form or during storage. fda.gov While Clobazam EP Impurity D is primarily a process-related impurity from the drug substance synthesis, it must be monitored in the final drug product to ensure it does not increase to unacceptable levels over the product's shelf life. The thresholds for reporting, identification, and qualification of degradation products in the drug product are the same as those outlined in ICH Q3A(R2) for the corresponding maximum daily dose (see Table 1).

The applicability of ICH M7(R1) to Clobazam EP Impurity D depends on its potential to be mutagenic (DNA reactive), which could pose a carcinogenic risk. nih.gov This guideline requires a risk assessment for all potential and actual impurities. nih.gov The assessment typically begins with an in silico analysis using two complementary quantitative structure-activity relationship ((Q)SAR) models to predict mutagenic potential based on the impurity's chemical structure. nih.gov

If the in silico assessment is negative for mutagenicity, the impurity can be controlled according to ICH Q3A/B guidelines.

If the assessment is positive or equivocal , a bacterial reverse mutation assay (Ames test) is required to confirm the mutagenic potential. nih.gov

If an impurity is confirmed to be a mutagen , it is classified as a Class 1 or 2 impurity, and stringent controls are required, often limiting its intake to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. nih.gov

For Clobazam EP Impurity D, a formal mutagenicity assessment as per ICH M7 is a regulatory expectation to determine the appropriate control strategy.

Compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Standards for Impurities

Pharmacopoeias provide official public standards for medicines and their ingredients. For Clobazam, both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list standards that must be met, including limits for specific impurities.

As its name suggests, "Clobazam EP Impurity D" is a specified impurity in the European Pharmacopoeia's monograph for Clobazam. eurekaselect.comresearchgate.net The monograph provides a specific analytical method and an acceptance criterion (limit) for this impurity, which manufacturers must meet to claim compliance. While the exact limit is detailed within the monograph, one source indicates that for Clobazam, limits for specified impurities like Impurity A are set, while a general limit of 0.1% or 0.2% may apply to other individual impurities. uspbpep.com

In the United States Pharmacopeia, Clobazam EP Impurity D is known by its synonym, "3,3-Dimethyl Clobazam". synzeal.comispstandards.com Pharmaceutical manufacturers marketing products in the U.S. must ensure that the levels of this and other impurities comply with the limits set forth in the current USP monograph for Clobazam. pharmtech.com

| Pharmacopoeia | Official Name/Synonym | Status |

|---|---|---|

| European Pharmacopoeia (EP) | Clobazam Impurity D | Specified impurity with a defined test and acceptance criterion in the Clobazam monograph. researchgate.net |

| United States Pharmacopeia (USP) | 3,3-Dimethyl Clobazam | Recognized as a related compound of Clobazam; controlled under the Clobazam monograph. synzeal.comispstandards.com |

Documentation and Reporting Requirements for Impurity Data in Regulatory Submissions

Comprehensive documentation regarding the control of impurities is a fundamental component of any regulatory submission, such as a Drug Master File (DMF) or an Abbreviated New Drug Application (ANDA). raps.orgfederalregister.gov For Clobazam EP Impurity D, the submitted dossier must provide a complete picture of how this impurity is controlled.

Key documentation includes:

Impurity Profile: A summary of all actual and potential impurities observed in the drug substance and drug product. pharmtech.com

Analytical Procedures: Detailed descriptions of the validated, stability-indicating analytical methods used for the detection and quantification of Clobazam EP Impurity D. fda.gov

Batch Analysis Data: Results of impurity testing from multiple representative batches of the drug substance and drug product, demonstrating consistent control of the manufacturing process. ich.org

Justification of Specifications: A scientific rationale for the proposed acceptance criteria for Clobazam EP Impurity D in the drug substance and drug product specifications. fda.gov This justification is typically based on batch data, stability studies, and pharmacopoeial limits.

Qualification Data: If the level of Clobazam EP Impurity D exceeds the ICH qualification threshold, a comprehensive qualification report containing safety data is required. regulations.gov This can include data from toxicological studies, scientific literature, or evidence that the impurity is a significant metabolite. regulations.gov

Emerging Trends and Future Directions in Research on Clobazam Ep Impurity D

Application of Chemometrics and Data Science in Impurity Profiling

The complexity of pharmaceutical manufacturing processes and the vast amount of analytical data generated necessitate sophisticated data analysis techniques. Chemometrics and data science are emerging as powerful tools for impurity profiling, offering the potential to extract more meaningful information from analytical data than traditional methods.

In the context of Clobazam EP Impurity D, chemometric models can be applied to chromatographic data, such as that from High-Performance Liquid Chromatography (HPLC), to enhance the detection and quantification of this impurity, especially at trace levels. biomedres.usresearchgate.net Multivariate analysis of spectroscopic data can also aid in identifying the root causes of impurity formation by correlating process parameters with impurity levels.

Detailed Research Findings: While specific studies on the application of chemometrics to Clobazam EP Impurity D are not yet widely published, the principles have been successfully applied to other pharmaceutical compounds. For instance, Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze complex datasets from multiple batches, identifying patterns and correlations that might otherwise go unnoticed. This can lead to a more robust understanding of the manufacturing process and the factors that influence the formation of Impurity D.

| Chemometric Tool | Potential Application for Clobazam EP Impurity D | Expected Outcome |

|---|---|---|

| Principal Component Analysis (PCA) | Analysis of multi-batch HPLC data. | Identification of key process variables contributing to the variability in Impurity D levels. |

| Partial Least Squares (PLS) | Correlation of spectroscopic data with Impurity D concentration. | Development of predictive models for real-time impurity monitoring. |

| Design of Experiments (DoE) | Systematic optimization of reaction and crystallization conditions. | Minimization of Impurity D formation by identifying optimal process parameters. |

Integration of Process Analytical Technology (PAT) for Real-time Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. globalresearchonline.net The integration of PAT is a key future direction for the control of Clobazam EP Impurity D, enabling a shift from reactive testing to proactive process control.

For instance, in-line spectroscopic tools such as Near-Infrared (NIR) or Raman spectroscopy can be used to monitor the progress of the chemical reactions involved in clobazam synthesis in real-time. jetir.org This allows for the immediate detection of deviations that could lead to the formation of Impurity D. Furthermore, PAT can be applied to the crystallization step, a critical stage for impurity rejection. mdpi.comlboro.ac.uk Real-time monitoring of crystal size and form can ensure optimal crystallization conditions for minimizing the incorporation of Impurity D into the final active pharmaceutical ingredient (API). sdu.dk

Detailed Research Findings: While specific PAT applications for Clobazam EP Impurity D are not extensively documented in publicly available literature, the technology has been successfully implemented for other APIs. Studies have shown that PAT tools can provide a deeper understanding of crystallization processes and enable the development of robust control strategies to ensure consistent product purity. researchgate.net The application of these principles to clobazam manufacturing would likely yield significant improvements in the control of Impurity D.

| PAT Tool | Monitoring Point in Clobazam Process | Parameter Monitored | Impact on Clobazam EP Impurity D Control |

|---|---|---|---|

| ATR-FTIR Spectroscopy | Reaction vessel during synthesis | Concentration of reactants, intermediates, and clobazam | Ensures reaction completion and minimizes side reactions leading to Impurity D. |

| Raman Spectroscopy | Crystallizer | Polymorphic form and crystallinity | Ensures crystallization of the desired form with minimal Impurity D entrapment. |

| Focused Beam Reflectance Measurement (FBRM) | Crystallizer | Crystal size distribution | Optimizes crystal growth to exclude Impurity D from the crystal lattice. |

Advanced Modeling and Simulation for Impurity Formation Prediction

Predictive modeling and simulation are becoming increasingly important in pharmaceutical development for anticipating and mitigating risks associated with impurities. These computational tools can be used to predict the formation of impurities under various manufacturing and storage conditions, thereby guiding process development and the design of stability studies.

For Clobazam EP Impurity D, molecular modeling techniques could be employed to elucidate its formation pathway at a mechanistic level. nih.gov This understanding can then be used to develop kinetic models that predict the rate of Impurity D formation as a function of process parameters such as temperature, pH, and reactant concentrations. Such models would be invaluable for process optimization and for establishing effective control strategies. chalmers.se